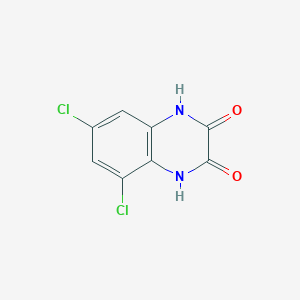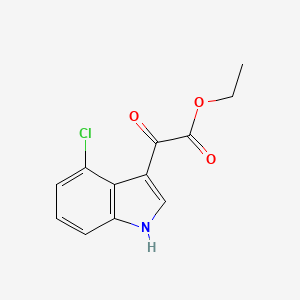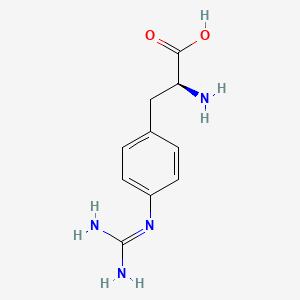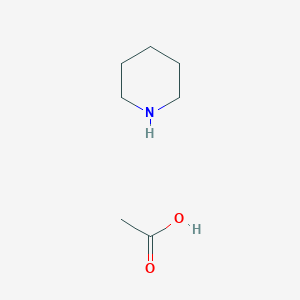
Piperidinium acetate
Übersicht
Beschreibung
Piperidinium acetate is an organic compound that consists of a piperidine ring bonded to an acetate group. Piperidine is a six-membered heterocyclic amine with the molecular formula C5H11N, while acetate is the conjugate base of acetic acid with the formula CH3COO-. This compound is commonly used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidinium acetate can be synthesized through several methods. One common method involves the reaction of piperidine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields piperidine, acetate as the primary product. The general reaction is as follows:
C5H11N+CH3COCl→C5H10NCOCH3+HCl
In this reaction, piperidine reacts with acetyl chloride to form piperidine, acetate and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of piperidine, acetate often involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. The resulting piperidine is then reacted with acetic anhydride or acetyl chloride to produce piperidine, acetate. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperidone, a key intermediate in the synthesis of various pharmaceuticals.
Reduction: Reduction of piperidine, acetate can yield piperidine and acetic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine and acetic acid
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Piperidinium acetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: this compound is used in the production of agrochemicals, dyes, and rubber additives.
Wirkmechanismus
The mechanism of action of piperidine, acetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, piperidine-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific compound and its target.
Vergleich Mit ähnlichen Verbindungen
Piperidinium acetate can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine:
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. Unlike piperidine, pyridine is aromatic and has different reactivity.
Pyrrolidine: A five-membered heterocyclic amine with the molecular formula C4H9N. It is structurally similar to piperidine but has a smaller ring size.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions. Piperazine has different chemical properties and applications compared to piperidine.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
acetic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |
InChI-Schlüssel |
RAIYODFGMLZUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
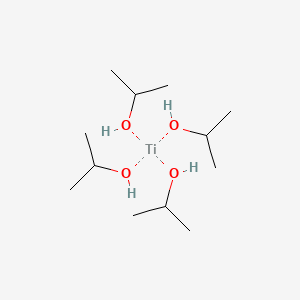
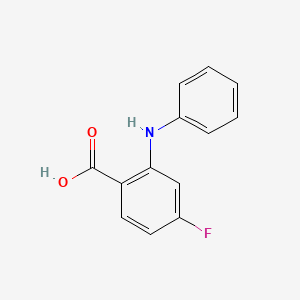
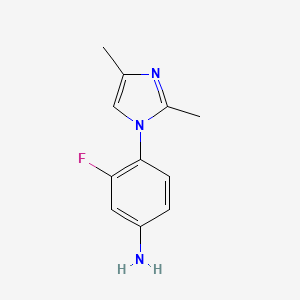
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)
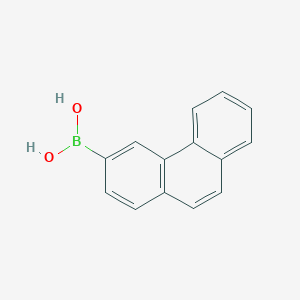

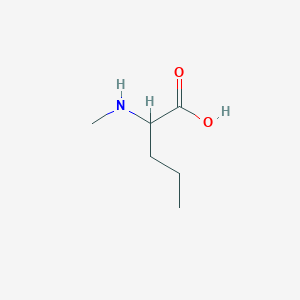
![1-[2-(Dibenzylamino)ethyl]cyclopropanol](/img/structure/B8814933.png)
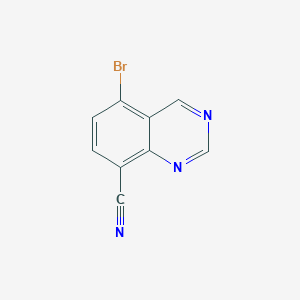
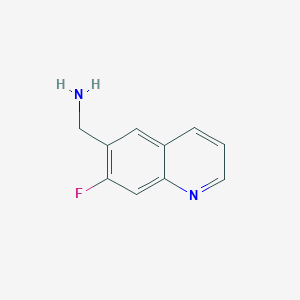
![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B8814961.png)
